molecular formula C5H10N2O4S B2489271 2-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)acetic acid CAS No. 1780667-24-4

2-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)acetic acid

Cat. No. B2489271
CAS RN: 1780667-24-4
M. Wt: 194.21
InChI Key: KCIDTUHJDPZBTQ-UHFFFAOYSA-N
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Description

Research on thiadiazole derivatives, including compounds similar to "2-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)acetic acid," has highlighted their significance due to their potential applications in various fields such as medicinal chemistry. These compounds are known for their versatility and biological activities, making them of interest in the synthesis of novel chemical entities.

Synthesis Analysis

The synthesis of related thiadiazole derivatives often involves multistep processes starting from basic chemical precursors. For example, efficient preparation methods have been developed for compounds like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, utilizing starting materials such as 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and employing techniques like X-ray crystallography for structural determination (Kanai et al., 1993).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Fungicidal Agents : Alauddin and Hayat (2012) synthesized 2-[2, 4′-dioxo spiro indole -3, 2′- thiazolidin- 3′-yl] alkanoic acids, demonstrating potential fungicidal activity against various fungal strains including Pyricularia oryzae and Puccinia graminis, showcasing the role of related compounds in agriculture and fungicidal applications (Alauddin & Hayat, 2012).
  • Crystal Structure Elucidation : Bhatt et al. (2014) detailed the crystal structure of a closely related compound, providing insights into the molecular geometry and potential interactions of similar compounds, crucial for understanding their behavior in various applications (Bhatt et al., 2014).

Chemical Transformations and Intermediates

  • Synthesis of Triheterocyclic Compounds : Demirbas (2005) reported the synthesis of acetic acid derivatives involving 1,2,4-Triazol-3-one, 1,3,4-Thiadiazole, and 1,3,4-Oxadiazole rings, indicating the use of similar compounds in creating complex heterocyclic structures with potential pharmaceutical applications (Demirbas, 2005).
  • Synthesis of Hexahydroindoles : Juma et al. (2008) elaborated on the synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles from acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives, outlining the role of related compounds in synthesizing alkaloid intermediates (Juma et al., 2008).

Biochemical Applications

  • DNA Hybridization Sensor : Cha et al. (2003) utilized poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) in an electrochemical DNA hybridization sensor, highlighting the compound's application in biosensor technology and genetic analysis (Cha et al., 2003).
  • NMR Spectral Assignment : Molero et al. (2007) provided NMR spectroscopic data for compounds similar to 2-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetic acid, essential for chemical analysis and structural elucidation in research (Molero et al., 2007).

properties

IUPAC Name

2-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4S/c8-5(9)4-7-3-1-2-6-12(7,10)11/h6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIDTUHJDPZBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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